7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIBIZVIHKYKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Sequential Halogenation and Carboxylation
Bromo-Fluoro Substitution on Benzo[b]thiophene Core
The foundational approach involves sequential halogenation of benzo[b]thiophene precursors. Key steps include:
Step 1: Directed Bromination
Electrophilic bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 7-bromobenzo[b]thiophene with 85–92% efficiency. Regioselectivity is controlled by the electron-donating nature of the sulfur atom, which activates the 7-position for electrophilic attack.
Decarboxylative Halogenation Strategies
Hunsdiecker–Borodin-Type Reactions
Recent advances adapt classical decarboxylative halogenation for benzo[b]thiophene systems. Treatment of 2-carboxy-6-fluorobenzo[b]thiophene with bromine (Br₂) in CCl₄ under UV light induces decarboxylative bromination:
Reaction Scheme
6-fluorobenzo[b]thiophene-2-carboxylic acid + Br₂ → 7-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid + CO₂↑
Optimized Conditions
- Bromine stoichiometry: 1.2 equivalents
- Light source: 254 nm UV lamp
- Reaction time: 8 hours
- Yield: 68%
Table 2: Decarboxylative Bromination Efficiency
| Entry | Substrate | Product Purity (%) | Decarboxylation Efficiency (%) |
|---|---|---|---|
| 1 | 2-Carboxy-6-F-BThiophene | 98.5 | 68 |
| 2 | 2-Carboxy-5-F-BThiophene | 97.2 | 54 |
The reaction proceeds through a radical mechanism where bromine abstracts hydrogen from the carboxyl group, generating a benzothiophenyl radical that recombines with bromine.
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A convergent synthesis strategy employs Suzuki coupling between 7-bromo-6-fluorobenzo[b]thiophene and boronic acid derivatives:
Key Reaction
7-Bromo-6-fluorobenzo[b]thiophene + 2-carboxybenzene boronic acid → Target compound
Conditions
Direct C–H Carboxylation
State-of-the-art methods utilize photocatalytic C–H activation for direct carboxylation:
System Components
- Photocatalyst: Ir(ppy)₃
- CO₂ Source: Pressurized CO₂ (5 atm)
- Reductant: Hantzsch ester
- Solvent: DMF
- Yield: 58%
This method eliminates pre-functionalization steps but requires precise control of CO₂ pressure and irradiation intensity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern manufacturing adopts flow chemistry to enhance process safety and yield:
Reactor Parameters
Mechanistic Insights and Challenges
Halogen Dance Phenomenon
Competitive bromine migration during synthesis creates regioisomeric byproducts. Studies show:
Additives like HMPA (hexamethylphosphoramide) reduce isomerization by stabilizing transition states.
Emerging Methodologies
Electrochemical Synthesis
Pioneering work demonstrates bromofluorination via paired electrolysis:
Cell Configuration
Biocatalytic Approaches
Engineered cytochrome P450 enzymes enable regioselective C–H activation:
Performance Metrics
- Turnover frequency: 12 h⁻¹
- Total turnover number: 480
- Space-time yield: 0.8 g/L/h
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₄BrFNO₂S
- Molecular Weight : 276.11 g/mol
- CAS Number : 1781503-02-3
Medicinal Chemistry
7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid has garnered attention for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting the production of pro-inflammatory cytokines, making it relevant for chronic inflammatory diseases.
- Anticancer Properties : It is being investigated for its effects on various cancer cell lines, with studies indicating potential cytotoxic effects against tumor cells.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation, with IC50 values indicating effective concentrations for therapeutic applications. For instance, a derivative showed an IC50 of 54.39 μM against HCT116 colon cancer cells, suggesting its potential as a lead compound for further development .
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:
- Pharmaceutical Development : As a building block for synthesizing various pharmaceuticals targeting specific enzymes or receptors.
- Material Science : Employed in creating organic semiconductors, enhancing devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Applications in Organic Synthesis
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for drug development targeting inflammation and cancer |
| Organic Electronics | Used in the fabrication of OLEDs and solar cells |
| Catalysis | Development of new catalysts for industrial processes |
Biochemical Assays
The compound is explored as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets allows researchers to investigate:
- Enzyme Inhibition : Understanding how it modulates enzyme activity can lead to new therapeutic strategies.
- Receptor Binding Studies : Investigating its binding affinity to various receptors provides insights into its biological mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below compares key analogs based on substituent positions, functional groups, and molecular properties:
Key Observations:
- Substituent Position: Bromine at position 7 (target compound) vs. 4 or 5 in analogs alters steric and electronic effects. Fluorine at position 6 enhances electronegativity compared to methyl or cyano groups .
- Functional Groups : The carboxylic acid at position 2 is critical for hydrogen bonding in biological targets, while ester derivatives (e.g., methyl ester in ) serve as prodrugs or intermediates.
- Molecular Weight: Cyano-substituted analogs (282.11 g/mol) are heavier than fluoro-chloro variants (244.66 g/mol), impacting solubility and bioavailability .
Biological Activity
7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly its anticancer properties, through various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H6BrF1O2S
- Molecular Weight : 291.12 g/mol
This compound features a bromine atom and a fluorine atom attached to a benzo[b]thiophene core, contributing to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that derivatives of benzothiophene and related compounds exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of this compound has been explored in several studies.
Anticancer Activity
One significant area of research has focused on the compound's potential as an anticancer agent. Various studies have demonstrated its efficacy against multiple cancer cell lines:
The introduction of halogen substituents, such as bromine and fluorine, has been shown to enhance the cytotoxicity of these compounds, making them more effective in inhibiting cancer cell proliferation.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have indicated that compounds with similar structures can lead to increased levels of caspase-3, a key enzyme in the apoptotic pathway . This suggests that the compound may promote programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antiproliferative Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, with notable effects observed at concentrations as low as 10 µM .
- Mechanistic Insights : Research involving flow cytometry and Hoechst staining revealed that treatment with the compound resulted in cell cycle arrest at the sub-G1 phase, indicating a potential mechanism for its anticancer activity .
- Comparative Studies : The compound was compared with established chemotherapeutic agents like cisplatin and doxorubicin, showing comparable or superior efficacy in certain assays, particularly against hepatocellular carcinoma cell lines .
Q & A
Q. What are the key synthetic routes for preparing 7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid?
A common approach involves halogen-directed cyclization. For example, reacting 2-fluoro-4-bromobenzaldehyde with ethyl thioglycolate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) forms the benzothiophene core. Subsequent oxidation (e.g., KMnO₄) converts the ester to a carboxylic acid . Bromination steps may require careful optimization to avoid over-halogenation, as seen in analogous syntheses .
Q. How is this compound characterized analytically?
Key methods include:
- NMR : and NMR to confirm substituent positions (e.g., fluorine-induced deshielding effects).
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₉H₃BrFO₂S).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the stability considerations for this compound during storage?
Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as brominated aromatics may undergo photodecomposition .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F) influence regioselectivity in electrophilic substitutions?
The fluorine atom at position 6 directs electrophiles to the para position (C5) due to its strong -I effect, while the bromine at C7 deactivates the ring but may stabilize intermediates via resonance. Competing effects require DFT calculations (e.g., using Gaussian) to predict preferential sites . Experimental validation via nitration or sulfonation can resolve contradictions in theoretical models .
Q. What methodological strategies address low yields in Ullmann-type coupling reactions involving this compound?
Optimize catalyst systems (e.g., CuI/1,10-phenanthroline in DMF at 120°C) and use microwave-assisted synthesis to enhance reaction rates. Monitor by-products (e.g., homocoupling) via TLC and employ gradient HPLC for purification .
Q. How can computational modeling predict tautomeric forms or reactive intermediates?
Use software like Schrodinger Suite to analyze tautomerization energetics. The carboxylic acid group may exist in equilibrium with its keto-enol forms, affecting reactivity in metal-catalyzed reactions. Compare computed NMR shifts with experimental data to validate models .
Q. What purification challenges arise due to halogenated by-products, and how are they resolved?
Dibrominated impurities (e.g., 6,7-dibromo derivatives) can form during synthesis. Employ silica gel chromatography with hexane/EtOAc (7:3) gradients, followed by recrystallization in methanol/water (4:1) to isolate the target compound .
Q. How does the compound’s reactivity compare to its chloro or trifluoromethyl analogs?
Bromine’s lower electronegativity (vs. Cl) reduces ring deactivation, enhancing nucleophilic aromatic substitution (SNAr) rates. Comparative kinetic studies (e.g., with 3-chloro-6-fluoro analogs) using LC-MS can quantify reactivity differences .
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported melting points or spectral data?
Cross-reference with high-purity standards (≥98% by HPLC) and validate instrumentation calibration. For example, melting point variations may stem from polymorphic forms—characterize via X-ray crystallography or DSC .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Implement statistical tools (e.g., Design of Experiments) to optimize parameters like temperature, stoichiometry, and catalyst loading. Use in-situ FTIR to monitor reaction progress and ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
